Taxiresinol

Chiral chromatography Enantiomeric excess Quality control

Taxiresinol (CAS 40951-69-7) is a tetrahydrofuran-type lignan isolated from the wood and roots of various Taxus species, including Taxus wallichiana, Taxus yunnanensis, and Taxus cuspidata. It is structurally characterized by its 8R,8′R,7′R absolute configuration, as determined by X-ray crystallography and chemical correlation methods.

Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
CAS No. 40951-69-7
Cat. No. B1152215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxiresinol
CAS40951-69-7
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C19H22O6/c1-24-18-7-11(2-4-16(18)22)6-13-10-25-19(14(13)9-20)12-3-5-15(21)17(23)8-12/h2-5,7-8,13-14,19-23H,6,9-10H2,1H3/t13-,14-,19+/m0/s1
InChIKeySNZZAHRDXCGWEM-CKFHNAJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Taxiresinol (CAS 40951-69-7): Procurement-Relevant Lignan Identity and Pharmacological Baseline


Taxiresinol (CAS 40951-69-7) is a tetrahydrofuran-type lignan isolated from the wood and roots of various Taxus species, including Taxus wallichiana, Taxus yunnanensis, and Taxus cuspidata [1]. It is structurally characterized by its 8R,8′R,7′R absolute configuration, as determined by X-ray crystallography and chemical correlation methods [1]. As a naturally occurring phenolic constituent, taxiresinol is distinct from the taxoid diterpenoids (e.g., paclitaxel) found in the same plant sources, and it has been studied for its antinociceptive, anti-inflammatory, hepatoprotective, and anticancer activities [2].

Why Taxiresinol (CAS 40951-69-7) Cannot Be Interchanged with Other Taxus-Derived Lignans in Research Applications


Generic substitution of taxiresinol with structurally related Taxus-derived lignans (e.g., isotaxiresinol, secoisolariciresinol, lariciresinol) is unsupported by quantitative comparative evidence and may compromise experimental reproducibility. Within the same Taxus yunnanensis lignan fraction, taxiresinol (3) exhibits a 20.9% reduction in fasting blood glucose in STZ-induced diabetic rats, which is significantly lower than the 34.5% reduction achieved by isotaxiresinol (1) and the 33.4% reduction by secoisolariciresinol (2) at identical 100 mg/kg i.p. doses [1]. Furthermore, taxiresinol is inactive toward acetylcholinesterase (AChE) while inhibiting butyrylcholinesterase (BChE) and lipoxygenase (LOX) [2]. These divergent activity profiles across metabolic, enzymatic, and cytotoxic endpoints mandate compound-specific procurement rather than class-level substitution.

Taxiresinol (40951-69-7): Quantitative Comparator Evidence for Informed Procurement Decisions


Stereochemical Identity Confirmation: Taxiresinol Optical Purity Versus Pinoresinol

Chiral HPLC analysis of Taxus cuspidata root lignans demonstrated that taxiresinol was suggested to be optically pure (100% enantiomeric excess), whereas (+)-pinoresinol isolated from the same source was not optically pure and exhibited only 77% enantiomeric excess [1]. (+)-Lariciresinol and (−)-secoisolariciresinol were also confirmed as optically pure in this analysis [1].

Chiral chromatography Enantiomeric excess Quality control Natural product standardization

Hypoglycemic Efficacy: Taxiresinol Versus Co-Isolated Lignans in STZ-Diabetic Rats

In a direct head-to-head comparison of three lignans isolated from the H2O extract of Taxus yunnanensis wood, taxiresinol (3) reduced fasting blood glucose by 20.9% in streptozotocin-induced diabetic rats at 100 mg/kg i.p., whereas isotaxiresinol (1) and secoisolariciresinol (2) achieved reductions of 34.5% and 33.4%, respectively, under identical experimental conditions [1]. The positive control combination of tolbutamide (200 mg/kg) and buformin (1 mg/kg) reduced fasting blood glucose by 24.0% [1].

Antidiabetic Hypoglycemic agent Metabolic disorder In vivo pharmacology

Hepatoprotective Activity: Taxiresinol Dose-Dependent sGPT/sGOT Reduction and TNF-α Suppression

In a D-galactosamine/lipopolysaccharide (D-GalN/LPS)-induced acute liver injury mouse model, taxiresinol (1) administered at 10 mg/kg and 50 mg/kg i.p. (12 h and 1 h pre-intoxication) significantly inhibited hepatocyte DNA fragmentation, apoptotic body formation, and dose-dependently reduced serum glutamic pyruvic transaminase (sGPT) and serum glutamic oxaloacetic transaminase (sGOT) at 8 h post-intoxication . Taxiresinol also significantly inhibited D-GalN/LPS-induced elevation of serum TNF-α at both tested doses and protected primary cultured mouse hepatocytes from D-GalN/TNF-α-induced cell death . (7′R)-7′-Hydroxylariciresinol (2) demonstrated comparable efficacy in the same study .

Hepatoprotection Liver injury Apoptosis inhibition TNF-α

Enzyme Inhibition Profile: AChE Inactivity Versus BChE and LOX Inhibition

In vitro spectrophotometric enzyme inhibition screening of five Taxus baccata lignans revealed that taxiresinol (2), along with all other tested lignans (lariciresinol, 3′-demethylisolariciresinol-9′-hydroxyisopropylether, isolariciresinol, and 3-demethylisolariciresinol), was inactive toward acetylcholinesterase (AChE) while exhibiting moderate inhibition against both butyrylcholinesterase (BChE) and lipoxygenase (LOX) [1]. No significant differentiation in inhibitory potency among the five lignans was reported, indicating class-level BChE/LOX inhibitory activity rather than taxiresinol-specific differentiation [1].

Alzheimer's disease Cholinesterase inhibition Lipoxygenase Neurodegeneration

Antioxidant Capacity: FRAP Value Comparable to Chlorogenic Acid Reference

Ferric-reducing antioxidant power (FRAP) assay of Taxus baccata lignans at 1000 μg/mL demonstrated that taxiresinol (2) exhibited a FRAP value of 3.552 ± 0.02, which was as high as that of the reference antioxidant chlorogenic acid (3.618 ± 0.01) [1]. Isolariciresinol (4) and 3-demethylisolariciresinol (5) showed FRAP values of 3.021 ± 0.71 and 3.533 ± 0.01, respectively [1]. All compounds displayed substantial DPPH radical scavenging activity at 500 and 1000 μg/mL, but none exhibited ferrous ion-chelating ability [1].

Antioxidant Ferric-reducing antioxidant power Free radical Oxidative stress

Taxiresinol (40951-69-7): Evidence-Based Research Application Scenarios for Targeted Procurement


Hepatoprotection and Liver Injury Research: D-GalN/LPS Acute Hepatitis Model

Taxiresinol is validated for use in acute liver injury models based on direct in vivo evidence of dose-dependent reduction in serum transaminases (sGPT/sGOT), inhibition of hepatocyte DNA fragmentation, suppression of TNF-α elevation, and protection of primary hepatocytes from TNF-α-induced apoptosis . The compound shows efficacy at 10 mg/kg and 50 mg/kg i.p. dosing regimens . (7′R)-7′-Hydroxylariciresinol provides comparable hepatoprotection in the same model . This scenario is supported by patent claims for hepatoprotective compositions containing taxiresinol [1].

Antioxidant Reference Standard for FRAP and DPPH Assays

Taxiresinol qualifies as a reducing antioxidant reference standard in ferric-reducing antioxidant power (FRAP) assays, where its activity (3.552 ± 0.02 at 1000 μg/mL) matches that of the chlorogenic acid reference (3.618 ± 0.01) . The compound also demonstrates substantial DPPH radical scavenging activity at 500–1000 μg/mL . Procurement for antioxidant screening programs is supported by these quantitative benchmark values. Note that taxiresinol lacks ferrous ion-chelating capacity .

Butyrylcholinesterase and Lipoxygenase Inhibition Screening

Taxiresinol is appropriate for research involving BChE and LOX enzyme inhibition in Alzheimer's disease and inflammation models, with documented moderate inhibitory activity against both enzymes . However, taxiresinol is inactive toward AChE . This selective enzyme inhibition profile (BChE-positive, AChE-negative) is consistent across all five Taxus baccata lignans tested , enabling class-level substitution among these lignans for BChE/LOX studies.

Chiral Natural Product Standard: Optically Pure Lignan Reference

Taxiresinol is characterized as an optically pure lignan (suggested 100% enantiomeric excess by chiral HPLC) , contrasting with the 77% enantiomeric excess observed for (+)-pinoresinol from the same Taxus cuspidata source . This stereochemical definition, combined with its established absolute configuration (8R,8′R,7′R by X-ray crystallography) [1], makes taxiresinol a suitable chiral reference standard for analytical method development and quality control of Taxus-derived natural products.

Quote Request

Request a Quote for Taxiresinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.